5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione
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Overview
Description
5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione is an organic compound that belongs to the class of dithiazole derivatives. This compound is characterized by the presence of a naphthalene ring attached to an amino group, which is further connected to a dithiazole ring containing a thione group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione typically involves the reaction of 2-naphthylamine with carbon disulfide and potassium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired dithiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiazole derivatives.
Scientific Research Applications
5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another naphthalene derivative with different functional groups.
3-Amino-2,3-dihydro-1H-benzo[f]chromenes: Compounds with a similar naphthalene core but different substituents.
Uniqueness
5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione is unique due to its dithiazole ring and thione group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918504-06-0 |
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Molecular Formula |
C12H8N2S3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
5-(naphthalen-2-ylamino)-1,2,4-dithiazole-3-thione |
InChI |
InChI=1S/C12H8N2S3/c15-12-14-11(16-17-12)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,14,15) |
InChI Key |
DDUFARHAUKRKOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=NC(=S)SS3 |
Origin of Product |
United States |
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